Methyl-attac-cephem

Description

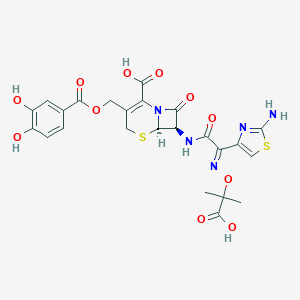

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(3,4-dihydroxybenzoyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O11S2/c1-24(2,22(37)38)40-28-14(11-8-42-23(25)26-11)17(32)27-15-18(33)29-16(20(34)35)10(7-41-19(15)29)6-39-21(36)9-3-4-12(30)13(31)5-9/h3-5,8,15,19,30-31H,6-7H2,1-2H3,(H2,25,26)(H,27,32)(H,34,35)(H,37,38)/b28-14+/t15-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYMJTRPLLECHE-XZISTLJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C4=CC(=C(C=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)C4=CC(=C(C=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118680-12-9 | |

| Record name | 7-(2- (2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(3,4-dihydroxybenzoyloxy)methyl-3-cephem-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118680129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for Methyl Attac Cephem

Total Synthesis Approaches to the Methyl-attac-cephem Scaffold

Total synthesis refers to the complete laboratory construction of a target molecule from simple, readily available starting materials. For a compound like this compound, this approach would involve assembling the entire molecular framework, including the bicyclic cephem nucleus and the specific methyl substituent, through a series of carefully orchestrated chemical reactions.

Retrosynthetic Analysis of this compound

A critical first step in any total synthesis is retrosynthetic analysis . This strategy involves mentally dissecting the target molecule into progressively simpler precursors by identifying strategic bond disconnections that correspond to known and reliable synthetic reactions. For this compound, this process would begin by identifying key structural features, such as the β-lactam ring, the dihydrothiazine ring, and the position of the methyl group. Potential disconnections might target the C-3 side chain, the C-7 amide linkage, or bonds within the bicyclic core. The analysis guides the selection of starting materials and reaction sequences by considering the feasibility and efficiency of bond formation and functional group transformations. sinica.edu.twias.ac.inicj-e.orgamazonaws.comscripps.edu

Stereoselective and Enantioselective Synthesis of Chiral Centers within this compound

The cephem nucleus possesses several stereogenic centers, particularly at the C-6 and C-7 positions, which are crucial for the compound's biological activity. Achieving the correct absolute and relative stereochemistry is paramount. Stereoselective synthesis aims to preferentially form one stereoisomer over others, while enantioselective synthesis specifically targets the formation of a single enantiomer. Key methods include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials that already possess the desired stereochemistry.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction, followed by its removal. tsijournals.com

Asymmetric Catalysis: Employing chiral catalysts (e.g., metal complexes or organocatalysts) in sub-stoichiometric amounts to induce enantioselectivity. Palladium-catalyzed cross-coupling reactions, for instance, have been utilized to functionalize the C-3 position of cephems with control over double bond geometry. researchgate.netnih.govrsc.orgsapub.org

Diastereoselective Reactions: Controlling the formation of new stereocenters relative to existing ones within the molecule. Reactions such as Michael additions or Wittig reactions can be designed to favor specific diastereomers. researchgate.netsapub.orgkoreascience.krmdpi.com

Controlling the stereochemistry at C-6, C-7, and any chiral centers introduced in side chains remains a significant challenge. For example, the synthesis of 3-substituted cephalosporins often involves reactions at the C-3 position, where stereospecific formation of double bonds or control over allylic substitutions is critical. researchgate.netnih.govresearchgate.net

Table 1: Representative Stereoselective Transformations in Cephem Synthesis

| Reaction Type / Target | Key Reagents/Catalyst | Conditions | Typical Yield (%) | Stereoselectivity (e.g., dr, ee) | Relevant Cephem Examples |

| C-3 Functionalization via Cross-Coupling | Pd catalyst, triflate substrate | Various | Moderate to Good | Varies; geometric control of double bonds | 3-substituted cephalosporins |

| Michael Addition to Dihydrothiazine Ring | K₂CO₃, catechol | Microwave irradiation | 28–65% | d.r. 14:1 to 8:1 | Spiro-cephalosporin analogues |

| Wittig Reaction for C-3 Side Chain | Phosphonium ylides | Various | Quantitative (for some steps) | Predominantly cis isomer for 3-propenyl | 3-[(Z)-1-propenyl]-3-cephem derivatives |

| Alkylation of Enolate | Chiral Auxiliary (e.g., Evans) | Various | High | Excellent diastereoselectivity (>99% d.e.) | Chiral building blocks for β-lactams |

Semisynthetic Pathways for this compound and Its Precursors

Semisynthesis utilizes naturally derived molecules or their immediate precursors as starting points, which are then chemically or enzymatically modified. For cephem antibiotics, this often involves starting with fermentation products like Cephalosporin (B10832234) C and transforming them into more potent or pharmacologically useful derivatives.

Enzymatic Transformations in this compound Synthesis

Enzymes offer exceptional selectivity and efficiency for specific chemical transformations, often under mild, environmentally friendly conditions. In the synthesis or modification of cephem structures, enzymatic methods are particularly valuable for:

Deacetylation: The removal of acetyl groups from the 3'-acetoxymethyl substituent is a common step to generate a free 3'-hydroxymethyl group, which serves as a versatile handle for further derivatization. Candida antarctica lipase (B570770) B (CAL B) has demonstrated high efficiency in deacetylating cephalosporin esters. nih.gov

Acylation: The introduction of acyl groups, typically at the C-7 position, is a hallmark of semi-synthetic cephalosporin production. Enzymes like immobilized cephalosporin-acid synthetase (IECASA) can catalyze such reactions, for instance, in the synthesis of cefazolin. researchgate.netnih.gov

Hydrolysis: Enzymes such as cephalosporin C acylases are employed to cleave specific side chains, yielding core structures like 7-aminocephalosporanic acid (7-ACA) or 7-amino-deacetoxycephalosporanic acid (7-ADCA), which are essential precursors for a vast array of semi-synthetic cephalosporins. mdpi.comrsc.org

These enzymatic processes are favored for their high chemo-, regio-, and stereoselectivity, often reducing the need for protecting groups and minimizing the generation of unwanted byproducts. acs.org

Table 2: Enzymatic Transformations Relevant to Cephem Synthesis

| Transformation | Biocatalyst/Enzyme | Substrate Class | Product Class | Key Reaction Conditions/Notes | Efficiency/Yield | References |

| Deacetylation of 3'-acetoxy | Candida antarctica Lipase B (CAL B) | 3'-acetoxymethyl cephalosporins (ester protected) | 3'-hydroxymethyl cephalosporins | THF/hexanes, 50°C, 4 days | Moderate to excellent yield (e.g., 91% conversion) | nih.gov |

| Acylation of 7-amino | Immobilized Cephalosporin-acid synthetase (IECASA) | TDA (7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid) | Cefazolin (CEZ) | Stepwise pH gradient, recombinant E. coli | 92–95% yield (relative to TDA) | researchgate.netnih.gov |

| Hydrolysis of Cephalosporin C | Cephalosporin C acylase (CCA) | Cephalosporin C (CPC) | 7-ACA | In vivo expression in A. chrysogenum | High yield | mdpi.com |

| Ester Hydrolysis | Lipases | Various esters | Alcohols/Carboxylic acids | Aqueous or organic solvents | High efficiency | rsc.orgacs.org |

Biocatalytic Approaches for Key Intermediates of this compound

Compound List:

this compound (Hypothetical Target)

Cephalosporin C (CPC)

7-aminocephalosporanic acid (7-ACA)

7-amino-deacetoxycephalosporanic acid (7-ADCA)

3-Methylenecephams

3-Methylcephems

3-Trifloxycephems

Organocuprates

3-Chloromethyl derivatives

3-Phosphoniomethyl cephems

BMY-28100 (3-[(Z)-1-propenyl]-3-cephem-4-carboxylic acid derivative)

Penicillin N

Penicillin V

3-substituted cephalosporins

Cefadroxil

Cefixime

Cefzil

2-Thiabicyclo[3.2.0]heptan-6-one analogues

Cyclobutanone analogues

Quinoxalin-2-ones

Cycloserine derivatives

D- and L-mycaminose hydrochlorides

Methyl 3-amino-3,6-dideoxy-α-D-glucoside

3,6-dideoxy-3-dimethylamino-β-D-glucose

2-Pyrrolidinones

Adipoyl-7-aminodeacetoxy-cephalosporanic acid (ad-7-ADCA)

Deacetylcephalosporin C (DAC) expandase

Cephalosporin C acylase (CCA)

∆²-cephem-4,4-dicarboxylic acids

Dimethyl bromomalonate

Thiazoline azetidinone

Benzyl trimethylammonium hydroxide (B78521) (Triton B)

Allyl bromide

3-bromomethyl cephems

3-iodomethyl cephems

3-heteroarylthiomethyl cephalosporin intermediates

7-ACA

3-acetoxymethyl-3-cephem-4-carboxylic acid (7-ACA)

Desacetoxycephalosporin 1β-oxide derivatives

7-amino-3-substituted methyl-3-cephem-4-carboxylic acid derivatives

7β-acylamino-3-methyl-3-cephem-4-carboxylic acid 1β-oxide derivatives

7β-amino-3-substituted methyl-3-cephem-4-carboxylic acids

7β-acylamino-3-cephem-4-carboxylic acid 1-oxide derivatives

7β-amino-3-substituted methyl-3-cephem-4-carboxylic acid 1-oxide derivatives

7β-acylamino-3-methyl-3-cephem-4-carboxylic acid 1β-oxide derivatives

3-[5-(substituted)tetrazol-2-yl]methyl-3-cephem-4-carboxylic acids

Aminothiazolcarboxymethylethoxyimino moiety

Tetrazolylmethyl moiety

2-(2-aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido

2-[(methoxycarbonyl)methylene]cephalosporins

3-heteroarylthiomethyl substituted aminothiazole cephalosporin antibiotics

3-quaternary ammonium (B1175870) cephalosporins

2-thiosocephem

3-bromomethyl-3-cephem

Spirocyclic cephalosporin analogues

Benzodioxane

Catechols

Spiro-cephalosporin

(4-Methoxyphenyl)methyl (2′S,2R,6R,7R)-7′,8-dioxo-7-(2-phenylacetamido)-3′,7′-dihydro-5-thia-1-azaspiro[1′,4′-dioxino-3,2′-bicyclo[4.2.0]octane]-2-carboxylate

Steviol derivatives

Spiro-epoxide

Aminotriols

Cefazolin (CEZ)

TDA (7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid)

Recombinant E. coli strain VKPM B-12316

Cephalexin

d-phenylglycine methyl ester

Cephalothin

Hydroxymethylcephalothin

Primaquine

Amikacin

Arsinothricin (AST)

Myxin

Phenazine 1,6-dicarboxylic acid

(S)-clopidogrel

Methyl o-chlorobenzoylformate (CBFM)

Methyl (R)-o-chloromandelate [(R)-CMM]

Pregabalin ((S)-3-amino-5-methylhexanoic acid)

Evans enolate

Lithium enolate

Benzyl bromo acetate (B1210297)

Borane Dimethylsulphide

Sodium azide (B81097)

Pd/C

Bicyclic lactones

Methyl bromoacetate (B1195939)

2-chlorocyclopentanone (B1584037) derivatives

K-Selectride

Wilkinsons catalyst

Steviol

Stevioside

Allylic diol

Selenium(IV) dioxide

tert-butyl hydroperoxide

Diazomethane

Vanadyl acetylacetonate (B107027) (VO(acac)₂)

m-CPBA

S-adenosyl methionine (SAM)

Elucidation of Chemical Reactivity and Reaction Mechanisms of Methyl Attac Cephem

Mechanistic Studies of Ring Opening and Closure Reactions of Methyl-attac-cephem

The cephem nucleus is characterized by a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. The stability and reactivity of this system are central to its chemical behavior.

Ring Opening: The β-lactam ring of cephem derivatives is susceptible to nucleophilic attack, leading to ring opening. This reaction is the basis for the antibacterial activity of cephalosporins, where the nucleophile is often a serine or cysteine residue in a bacterial enzyme. nih.gov The rate and ease of this ring-opening reaction are influenced by substituents on the cephem core. For instance, the presence of an effective leaving group at the C-3 position can facilitate this process. mdpi.com Hydrolysis is a common ring-opening reaction, often catalyzed by acids, bases, or enzymes like β-lactamases. nih.gov Computational studies on related β-lactams suggest that the ring-opening can proceed through a concerted mechanism involving the rupture of the amide bond. nih.gov

Ring Closure: Ring-closing metathesis (RCM) is a powerful synthetic method for creating various unsaturated rings. wikipedia.org While not directly documented for "this compound," such a strategy could theoretically be employed to form the cephem ring system or modify its structure, depending on the placement of appropriate alkene functionalities on a precursor molecule. Electrocyclic ring closure is another fundamental reaction in organic chemistry for forming rings, governed by orbital symmetry rules. masterorganicchemistry.comyoutube.comyoutube.com The stereochemistry of the product in these reactions is determined by whether the reaction is under thermal or photochemical control. masterorganicchemistry.comyoutube.com

Electrophilic and Nucleophilic Substitution Reactions of this compound

The cephem scaffold offers several sites for both electrophilic and nucleophilic substitution reactions.

Nucleophilic Substitution: A key site for nucleophilic substitution is the C-3 position of the cephem ring. Many cephalosporins feature a leaving group at this position, which can be displaced by various nucleophiles to introduce new functionalities. mdpi.com Intramolecular nucleophilic attack can also occur, as seen in the hydrolysis of some 3-chloro-3-cephems. acs.org The β-lactam ring itself is a primary target for nucleophilic attack, as discussed in the ring-opening section. youtube.com

Electrophilic Substitution: While the cephem nucleus itself is generally electron-deficient, electrophilic substitution reactions are more likely to occur on appended aromatic or heteroaromatic side chains, which are common in many cephalosporin (B10832234) derivatives. For substituted benzene (B151609) rings, the directing effects of existing groups (like a methyl group) will determine the position of electrophilic attack (ortho, meta, or para). youtube.comlibretexts.org The mechanism typically involves the formation of a carbocation intermediate. masterorganicchemistry.combyjus.com

Oxidation-Reduction Chemistry of this compound

The oxidation-reduction (redox) chemistry of cephem derivatives is crucial for understanding their stability and metabolism. Redox reactions involve the transfer of electrons, resulting in a change in the oxidation state of atoms. purdue.eduwikipedia.orglibretexts.orgkhanacademy.org

Reduction: Reduction involves the gain of electrons and a decrease in oxidation state. libretexts.org For cephem derivatives, reduction might occur at various functional groups depending on the specific substituents present. For example, a nitro group on an aromatic side chain could be reduced to an amino group. The relative strengths of oxidizing and reducing agents determine the feasibility of a redox reaction. purdue.edu

Photochemical and Thermal Reactivity Profiles of this compound

The stability and reactivity of "this compound" would likely be influenced by exposure to light (photochemical reactivity) and heat (thermal reactivity).

Photochemical Reactivity: Photochemical reactions are initiated by the absorption of light, which can promote a molecule to an excited electronic state with different reactivity. For related systems, photochemical conditions can induce electrocyclic ring-opening and closure reactions with different stereochemical outcomes compared to thermal reactions. masterorganicchemistry.com Aromatic photosubstitution is another possible reaction pathway if the molecule contains appropriate chromophores and leaving groups. researchgate.net

Thermal Reactivity: Thermal reactions are governed by the ground-state potential energy surface of the molecule. As mentioned, thermal conditions can favor specific stereochemical pathways in electrocyclic reactions, such as disrotatory ring closure for 6-pi electron systems. masterorganicchemistry.com The stability of the cephem ring system itself can be compromised at elevated temperatures, potentially leading to degradation through various pathways, including decarboxylation or rearrangement.

Kinetic and Thermodynamic Aspects of this compound Chemical Transformations

The transformation of "this compound" from one chemical state to another is governed by the principles of kinetics and thermodynamics. youtube.comkhanacademy.org

Kinetics: Kinetics is concerned with the rate of a chemical reaction. youtube.com For reactions involving "this compound," the rate would depend on factors such as the concentration of reactants, temperature, and the presence of catalysts. The activation energy (the energy barrier that must be overcome for a reaction to occur) is a key kinetic parameter. youtube.com For example, the rate of hydrolysis of the β-lactam ring can be quantified by determining the reaction order and rate constants under specific conditions. researchgate.netresearchgate.net

Thermodynamics: Thermodynamics deals with the energy changes and spontaneity of a reaction. khanacademy.org The key thermodynamic parameters are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. For conformational changes, such as the s-trans/s-cis equilibrium in related conjugated systems, the relative stabilities of the conformers can be determined by measuring these thermodynamic quantities. nih.gov

Sophisticated Structural Characterization of Methyl Attac Cephem

X-ray Crystallography for Solid-State Structure Determination of Methyl-attac-cephem

Powder X-ray Diffraction (PXRD) Applications for this compound PolymorphsPXRD is a crucial technique for identifying and characterizing crystalline solids. For this compound, PXRD analysis would be employed to:

Identify Crystalline Phases: Differentiate between various polymorphic forms (different crystal lattice arrangements of the same chemical compound).

Determine Unit Cell Parameters: Provide precise measurements of the dimensions and angles of the crystal's unit cell.

Assess Crystallinity: Quantify the degree of crystalline order within a sample.

Fingerprint Identification: Generate a unique diffraction pattern that serves as a characteristic fingerprint for a specific polymorph, aiding in quality control and batch-to-batch consistency.

Polymorph Screening: Facilitate the discovery and characterization of new polymorphic forms, which can significantly impact a compound's physical properties such as solubility, stability, and bioavailability.

A typical data table for PXRD analysis of this compound polymorphs might include:

| Polymorph ID | Major Peaks (2θ°) | Relative Intensity (%) | Crystal System | Unit Cell Parameters (a, b, c, α, β, γ) |

| Form A | 15.2, 22.5, 28.1 | 100, 60, 45 | Monoclinic | 9.5 x 12.1 x 7.8 Å, 90, 105, 90 |

| Form B | 18.9, 25.0, 31.5 | 80, 55, 30 | Orthorhombic | 8.2 x 10.5 x 6.1 Å, 90, 90, 90 |

Chiroptical Spectroscopy of this compound

Chiroptical spectroscopy techniques are vital for elucidating the stereochemistry of chiral molecules like this compound.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment of Methyl-attac-cephemCD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is highly sensitive to the three-dimensional arrangement of atoms. For this compound, CD spectroscopy would be used to:

Confirm Chirality: Detect the presence of chiral centers within the molecule.

Assign Absolute Configuration: Correlate the observed CD spectral features ( Cotton effects – positive or negative peaks at specific wavelengths) with known configurations or theoretical calculations to determine the absolute stereochemistry (e.g., R or S configuration at chiral centers).

Monitor Stereochemical Purity: Quantify the enantiomeric excess (ee) of a chiral sample.

Study Conformational Changes: Investigate how the molecule's conformation changes under different conditions (e.g., pH, solvent, temperature).

A representative data table for CD spectroscopy might present:

| Wavelength (nm) | Molar Ellipticity ([θ]) (M⁻¹cm⁻¹) | Assignment/Interpretation |

| 220 | +15,000 | Positive Cotton effect, indicative of specific chiral environment |

| 250 | -8,000 | Negative Cotton effect, suggesting a different chiral arrangement |

| 280 | +5,000 | Another Cotton effect, potentially related to a different chromophore |

Optical Rotatory Dispersion (ORD) Studies of Methyl-attac-cephemORD measures the change in optical rotation as a function of wavelength. Like CD, it is sensitive to molecular chirality and can provide information about stereochemistry and conformation. ORD studies for this compound would aim to:

Determine Specific Rotation: Measure the rotation of plane-polarized light at a specific wavelength and concentration, providing a characteristic value for a pure enantiomer.

Identify Chromophores: Relate the ORD curve (plot of rotation vs. wavelength) to specific functional groups or chromophores within the molecule.

Complement CD Data: Provide additional spectral data that can reinforce stereochemical assignments made by CD spectroscopy.

A typical ORD data table would include:

| Wavelength (nm) | Specific Rotation ([α]D) (degrees) | Interpretation |

| 589 (Sodium D line) | +120 | Positive optical rotation, indicating a specific enantiomer |

| 300 | +500 | Dispersion effect related to a chromophore |

| 400 | +250 | Further dispersion effect |

Compound List:

this compound

Computational and Theoretical Chemistry Studies on Methyl Attac Cephem

Quantum Chemical Calculations for Electronic Structure of Methyl-attac-cephem

Quantum chemical calculations are fundamental to elucidating the electronic structure of this compound, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For a novel compound like this compound, DFT calculations would be employed to determine key electronic and geometric parameters. A typical study would involve geometry optimization to find the lowest energy conformation of the molecule, followed by the calculation of various electronic properties.

Commonly calculated parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals would also be visualized to identify potential sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value | Description |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measure of the polarity of the molecule |

| Mulliken Charge on Carbonyl Carbon | +0.55 e | Indicates electrophilicity of the carbonyl group |

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, would provide a higher level of theory for refining the properties of this compound. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be used to obtain more accurate energy and property calculations, particularly for understanding reaction mechanisms.

These high-level calculations would be crucial for predicting the transition state energies involved in the degradation or enzymatic reactions of this compound, thereby offering insights into its potential mechanism of action and stability.

Molecular Dynamics Simulations of this compound in Solution and Solid Phases

Molecular Dynamics (MD) simulations would be performed to study the dynamic behavior of this compound over time. In an aqueous solution, MD simulations could reveal the solvation structure around the molecule, identifying key water-molecule interactions and the conformational flexibility of the cephem ring system. In the solid phase, these simulations could predict the crystal packing and intermolecular interactions, which are important for understanding its physical properties like solubility and melting point.

In Silico Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational methods would be essential for mapping out the potential reaction pathways for the synthesis and degradation of this compound. By calculating the potential energy surface, researchers could identify the most likely transformation routes and the structures of the transition states. This information is invaluable for optimizing synthetic procedures and for understanding the mechanisms of antibiotic resistance, such as enzymatic hydrolysis by β-lactamases.

Table 2: Hypothetical Calculated Activation Energies for this compound Reactions (Illustrative Data)

| Reaction | Computational Method | Activation Energy (kcal/mol) |

| Alkaline Hydrolysis of β-Lactam Ring | DFT (B3LYP/6-31G*) | 18.5 |

| Enzymatic Acylation by a β-Lactamase | QM/MM | 12.3 |

Chemoinformatic Analysis and Structure-Activity Relationship (SAR) Modeling for this compound Derivatives (focusing purely on chemical reactivity)

Chemoinformatic tools would be utilized to analyze the structural features of this compound and a library of its hypothetical derivatives. By calculating a range of molecular descriptors (e.g., electronic, steric, and topological), a quantitative structure-activity relationship (QSAR) model could be developed. This model would aim to correlate these descriptors with chemical reactivity, such as the susceptibility of the β-lactam ring to nucleophilic attack. Such a model would be instrumental in guiding the design of new derivatives with enhanced stability or desired reactivity profiles.

Molecular Level Interactions and Mechanistic Insights of Methyl Attac Cephem

Binding Interactions of Cephem Derivatives with Model Chemical Substrates

The binding of cephem derivatives to substrates, such as proteins or catalytic surfaces, is a multifactorial process involving a combination of non-covalent and, in some cases, covalent forces. uliege.be These interactions are crucial for their biological activity, which primarily involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). ontosight.aietflin.com

Hydrogen bonds are pivotal in the molecular recognition and binding of cephem derivatives. The cephem core and its various side chains contain multiple hydrogen bond donors (like N-H groups in amides) and acceptors (like carbonyl oxygens and the carboxylate group). nih.govscholarsresearchlibrary.com

Binding to Enzymes: When hydrolyzed cephem products bind to metallo-β-lactamases (enzymes that can deactivate them), they form hydrogen bonds with specific amino acid residues like Tyr33, Ser221, and Ser225. nih.govresearchgate.net

Influence of Functional Groups: The hydroxyl groups on certain derivatives have been shown to contribute to allosteric effects via hydrogen bonding, influencing how the molecule is detected by chemosensors. mdpi.com In some derivatives, intramolecular hydrogen bonding can also occur, affecting the molecule's conformation. google.com

Table 1: Examples of Hydrogen Bonding in Cephem Derivatives

| Interacting Molecules | Hydrogen Bond Type | Significance | Reference(s) |

| Deacetylcephalothin molecules | O-H···O, N-H···O | Crystal packing and stability | nih.gov |

| Hydrolyzed Cefoxitin/Cefmetazole and L1 MBL | Product-Tyr33, Product-Ser221, Product-Ser225 | Stabilization in enzyme active site | nih.govresearchgate.net |

| Cephalosporins and Sensor Membranes | Drug-Hydroxyl Group | Allosteric detection mechanism | mdpi.com |

Protein Binding: The binding of various cephalosporins to human serum albumin (HSA) is influenced by hydrophobic forces. acs.org Similarly, hydrolyzed cephem products are stabilized in the active site of the L1 metallo-β-lactamase through interactions with a conserved hydrophobic pocket. nih.govresearchgate.net

Role of Side Chains: The nature of the side chains at the R1 and R2 positions of the cephem nucleus significantly impacts hydrophobic interactions. For example, the thiophenyl group in certain derivatives is thought to engage in specific hydrophobic interactions with enzymes. scispace.com

Sensor Interactions: Hydrophobic interactions, along with π-electron stacking, are involved in the detection of oral cephalosporins by specially modified sensor membranes. mdpi.com

The hallmark of the cephem class's primary biological function is the formation of a covalent adduct with its target enzymes. wikipedia.org This process is typically preceded by non-covalent binding.

Mechanism of Action: Cephem antibiotics inhibit bacterial cell wall synthesis by acylating a serine residue in the active site of penicillin-binding proteins (PBPs). This forms a stable, covalent acyl-enzyme intermediate, rendering the enzyme inactive. uliege.beetflin.com The β-lactam ring is highly strained and susceptible to nucleophilic attack by the serine hydroxyl group. minia.edu.eg

Interaction with Resistance Enzymes: Cephalosporins can also form covalent adducts with β-lactamase enzymes, which are produced by resistant bacteria. asm.org However, the stability of this adduct varies. In many cases, the enzyme can hydrolyze the bond, releasing the inactivated drug and regenerating the active enzyme. The rate of this hydrolysis versus the rate of acylation determines the effectiveness of the antibiotic against that specific β-lactamase. scispace.comasm.org

Adduct Stability: The leaving group at the C-3 position of the cephem ring plays a critical role. Good leaving groups can lead to fragmentation of the molecule upon acylation, which can result in more stable, inert acyl-enzyme intermediates that are slower to hydrolyze. nih.govscispace.comasm.org

Table 2: Kinetic Parameters for Cephem Interaction with Ldt_Mt1 (a bacterial transpeptidase)

| Cephem Derivative | k_inact (min⁻¹) | K_app (µM) | k_inact / K_app (M⁻¹s⁻¹) |

| Cefotaxime | 0.44 ± 0.01 | 490 ± 40 | 15 ± 1 |

| Ceftriaxone | 0.22 ± 0.01 | 1,200 ± 100 | 3.1 ± 0.3 |

| Cephalothin | 0.0031 ± 0.0001 | 1,100 ± 100 | 0.047 ± 0.004 |

| Data adapted from a 2013 study on Mycobacterium tuberculosis, illustrating the formation of covalent adducts. The parameters represent the rate of inactivation (k_inact) and the apparent binding affinity (K_app). asm.org |

Chemosensing and Molecular Recognition Principles Involving Cephem Derivatives

The unique chemical properties of the cephem nucleus have been exploited in the development of chemosensors for various applications, including the detection of bacteria and specific ions.

Enzyme-Activated Sensors: Fluorescent probes have been designed by linking a cephalosporin (B10832234) to a fluorophore. mdpi.com In the presence of bacterial β-lactamase, the enzyme cleaves the β-lactam ring, causing a change in the fluorophore's electronic properties and leading to a detectable optical signal (colorimetric or fluorescent). This principle allows for the specific detection of enzyme-producing bacteria. mdpi.comacs.org

Ion Recognition: Certain cephalosporin drugs have been repurposed as chemosensors for metal ions like Fe³⁺. researchgate.net The drug molecule can selectively bind to the ion, leading to a change in its fluorescence, a phenomenon known as fluorescence quenching. The binding is often facilitated by carboxylate groups or other functional moieties on the molecule. researchgate.netresearchgate.net

Surface-Based Sensors: Taste sensors with lipid/polymer membranes modified with specific aromatic carboxylic acids can detect oral cephalosporins. The recognition mechanism involves a combination of π-electron stacking, hydrophobic interactions, and hydrogen bonding, which together induce a detectable change in the membrane potential. mdpi.com

Elucidation of Mechanistic Pathways Governing Cephem's Chemical Functionality

The chemical functionality of cephems is dominated by the reactivity of the β-lactam ring, a four-membered cyclic amide.

β-Lactam Ring Opening: The primary mechanistic pathway is the nucleophilic acyl substitution reaction that opens the strained β-lactam ring. wikipedia.org This reaction is central to both the antibiotic's mechanism of action (reaction with PBP) and its degradation by β-lactamases. uliege.beontosight.ai The reaction begins with the formation of a non-covalent Michaelis-type complex, followed by the nucleophilic attack on the β-lactam carbonyl carbon. This forms a tetrahedral intermediate which then collapses, breaking the amide bond and forming a covalent acyl-enzyme adduct. portlandpress.com

Role of the C-3 Substituent: The substituent at the C-3 position is crucial in a secondary mechanistic pathway that occurs after the initial ring-opening. For cephalosporins with a good leaving group (like an acetoxy group) at the 3'-position, the formation of the acyl-enzyme intermediate is often followed by the elimination of this leaving group. nih.govasm.org This fragmentation can stabilize the adduct, making it more resistant to hydrolysis and effectively trapping the enzyme. scispace.com

Chemical Synthesis and Modification: The mechanistic understanding of cephem reactivity is essential for chemical synthesis. For instance, protecting the carboxylic acid group is necessary for many modification steps. researchgate.net Oxidation of the sulfur atom in the dihydrothiazine ring can be used to isomerize the double bond within the ring system, a key step in creating new derivatives. researchgate.netmdpi.com Metal-catalyzed cross-coupling reactions, such as Stille coupling, have been developed to create novel C-3 substituted cephems, expanding the chemical diversity and potential functionality of the class. nih.gov

Synthesis and Chemical Exploration of Derivatives and Analogues of Methyl Attac Cephem

Structural Modification Strategies of Methyl-attac-cephem

The chemical architecture of this compound allows for a multitude of structural modifications aimed at optimizing its biological activity, pharmacokinetic profile, and resistance to β-lactamase enzymes. These strategies primarily target the side chain and the core heterocyclic ring system.

Side Chain Elaboration and Functionalization of this compound

The side chains of cephalosporins play a crucial role in their antibacterial spectrum and potency. For this compound, elaboration of the side chain at the C-7 position of the cephem nucleus is a primary strategy for diversification. A common precursor for these modifications is the 7-aminocephalosporanic acid (7-ACA) core. nih.gov Synthetic approaches often involve the acylation of the 7-amino group with a variety of carboxylic acids or their activated derivatives.

Furthermore, the "attac" component of this compound is designed for selective conjugation. This could be a functional handle, such as an azide (B81097) or a terminal alkyne, allowing for the use of click chemistry to introduce a wide array of moieties. For instance, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to attach diverse fragments, including other bioactive molecules or pharmacokinetic modifiers. acs.org

Another avenue for functionalization involves the modification of the C-3 substituent. The methyl group in this compound can be functionalized or replaced to influence the compound's reactivity and biological interactions. Metal-catalyzed cross-coupling reactions, such as Stille-type couplings, have been utilized to introduce new carbon-carbon bonds at this position, enabling the synthesis of a broad range of analogues. nih.gov

Table 1: Examples of Side Chain Modifications on the this compound Scaffold

| Modification Site | Reagent/Reaction Type | Resulting Functional Group | Potential Impact |

|---|---|---|---|

| C-7 Amine | Acylation with R-COOH | Amide | Altered antibacterial spectrum and potency |

| "attac" group (azide) | Alkyne via CuAAC | Triazole | Introduction of diverse substituents |

Heterocyclic Ring System Modifications of this compound

Modifications to the core bicyclic structure of this compound, while more challenging, can lead to novel classes of β-lactam antibiotics. The thiazolidine (B150603) ring of the cephem scaffold can be altered to create new heterocyclic systems. For example, replacing the sulfur atom with other heteroatoms or carbon can yield different bicyclic structures.

One notable modification is the formation of penam (B1241934) analogues by altering the six-membered dihydrothiazine ring to a five-membered thiazolidine ring. acs.org Additionally, the β-lactam ring itself can be a target for modification, although this often leads to a loss of antibacterial activity. However, such modifications can be useful for developing inhibitors of β-lactamase enzymes.

Synthesis of this compound Analogues

The synthesis of analogues of this compound is a key strategy for discovering new antibacterial agents with improved properties. This includes the exploration of related β-lactam scaffolds and the synthesis of naturally occurring analogues.

Exploration of Carbapenem (B1253116) and Monobactam Analogues Based on the Cephem Scaffold

Carbapenems and monobactams are two other major classes of β-lactam antibiotics with distinct structural features and antibacterial profiles. nih.govnih.gov Starting from a this compound precursor, synthetic routes can be devised to access these related scaffolds.

Carbapenems are characterized by a carbon atom replacing the sulfur in the five-membered ring and an unsaturated bond, which confers a broad spectrum of activity. slideshare.netmdpi.com The synthesis of carbapenem analogues from a cephem intermediate is a complex undertaking that involves significant ring system modifications.

Monobactams, such as aztreonam, are monocyclic β-lactam antibiotics. sketchy.com They exhibit activity primarily against aerobic Gram-negative bacteria. nih.govsketchy.com The synthesis of monobactam analogues could involve the cleavage of the dihydrothiazine ring of this compound while retaining the functionalized β-lactam core.

Table 2: Comparison of β-Lactam Scaffolds Related to this compound

| Scaffold | Core Structure | Key Features |

|---|---|---|

| Cephem | Dihydrothiazine fused to β-lactam | Broad-spectrum activity |

| Carbapenem | Pyrroline fused to β-lactam | Very broad-spectrum, potent |

Combinatorial Chemistry and High-Throughput Synthesis of this compound Libraries

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large numbers of diverse compounds, known as libraries. combichemistry.comwikipedia.org This approach is highly applicable to the this compound scaffold, allowing for the systematic exploration of structure-activity relationships.

By utilizing the functional handles on this compound, such as the C-7 amino group and the "attac" moiety, a library of derivatives can be generated. For example, a split-and-pool synthesis strategy can be employed where a solid support is divided into multiple portions, and each portion is reacted with a different building block. wikipedia.org This process is repeated to generate a large library of unique compounds. nih.gov

High-throughput synthesis methods, often automated, can be used to prepare these libraries in a time-efficient manner. nih.gov The resulting libraries can then be screened for antibacterial activity to identify promising lead compounds for further development. nih.gov The generation of positional scanning libraries can also aid in identifying the most effective functional groups at each position of diversity. nih.gov

The application of combinatorial chemistry to the this compound scaffold can accelerate the discovery of new β-lactam antibiotics with improved efficacy and a broader spectrum of activity. rsc.org

Advanced Analytical and Methodological Developments for Methyl Attac Cephem Research

Chromatographic Separations and Purification Techniques for Methyl-attac-cephem

Chromatography remains the cornerstone for the separation and purification of individual compounds from complex mixtures. For a molecule with the structural complexity inherent to the cephem class, developing robust chromatographic methods is a primary objective in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of cephem-based compounds. nih.govchromatographyonline.com The development of a reliable HPLC method for this compound requires careful optimization of several chromatographic parameters to achieve adequate separation from impurities and degradation products.

A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. researchgate.net For this compound, a C18 column is frequently selected as the stationary phase due to its versatility and wide applicability to cephalosporin (B10832234) analysis. nih.govchromatographyonline.com The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. tandfonline.comcore.ac.uk Fine-tuning the ratio of these components (gradient or isocratic elution), adjusting the pH of the buffer, and controlling the flow rate are critical steps in method development. nih.gov

An optimized method allows for the baseline separation of this compound, ensuring accurate quantification. chromatographyonline.com Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum for the cephem nucleus, often in the range of 230-265 nm. chromatographyonline.comcore.ac.uk The validation of such methods, following ICH guidelines, establishes linearity, accuracy, precision, and robustness, ensuring the reliability of the analytical results. researchgate.netnih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.04 M Phosphate Buffer (pH 6.0) (7:93 v/v) |

| Flow Rate | 1.3 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Retention Time | ~5.8 min |

Gas Chromatography (GC) is typically reserved for analytes that are volatile and thermally stable. sigmaaldrich.com Compounds belonging to the cephem class, including this compound, are generally non-volatile due to their polarity and high molecular weight. Therefore, direct analysis by GC is not feasible.

To make them amenable to GC analysis, a derivatization step is required. jfda-online.com This chemical modification process converts the non-volatile drug into a more volatile and thermally stable derivative. sigmaaldrich.com A common technique for compounds with active hydrogens (such as those in hydroxyl or amine groups) is silylation. jfda-online.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the compound's volatility.

Once derivatized, the TMS-ether of this compound can be analyzed by GC, often coupled with a mass spectrometry (MS) detector. GC-MS provides not only quantitative data but also valuable structural information from the mass fragmentation patterns, which can aid in the identification of the parent compound and its metabolites or degradation products. This approach is particularly useful in specialized studies where alternative analytical perspectives are needed.

Electroanalytical Methods for Redox Characterization of this compound

Electroanalytical methods offer a sensitive and cost-effective means to study the redox properties of electroactive molecules. dntb.gov.ua Many cephalosporins exhibit electrochemical behavior, making techniques like voltammetry suitable for their characterization and quantification. nih.gov

The redox characterization of this compound can be investigated using cyclic voltammetry (CV) or differential pulse voltammetry (DPV) at various electrode surfaces, such as glassy carbon or mercury electrodes. researchgate.netacs.org These techniques involve applying a potential to an electrode and measuring the resulting current, which provides insight into the oxidation or reduction processes of the analyte. uantwerpen.be The electrochemical fingerprint, including peak potentials and currents, is unique to the compound's structure and can be used for both qualitative and quantitative analysis. uantwerpen.be

Studies on similar cephalosporins have shown that the β-lactam ring and other functional groups can be electroactive. The irreversible oxidation or reduction peaks observed in voltammograms can be correlated to the concentration of the compound. acs.org Furthermore, adsorptive stripping voltammetry (AdSV) can enhance sensitivity by pre-concentrating the analyte on the electrode surface before the potential scan, allowing for detection at very low concentrations. researchgate.net

Table 2: Example Voltammetric Data for Redox Characterization

| Technique | Working Electrode | Supporting Electrolyte | Observed Process | Peak Potential (vs. Ag/AgCl) |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | Glassy Carbon Electrode | 0.1 M Phosphate Buffer (pH 7.0) | Irreversible Oxidation | +0.95 V |

| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode | 0.1 M Phosphate Buffer (pH 7.0) | Oxidation | +0.92 V |

Flow Chemistry Applications in this compound Synthesis and Reaction Monitoring

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology in pharmaceutical manufacturing, offering significant advantages over traditional batch processing. researchgate.net These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. encyclopedia.pubacs.org

The synthesis of complex molecules like β-lactam antibiotics can be effectively translated from batch to continuous-flow processes. nih.gov For this compound, a potential synthetic route involving an amide bond formation could be performed in a flow reactor. acs.org In such a setup, streams of reactants are continuously pumped and mixed, and the reaction proceeds as the mixture flows through a heated or cooled tube or microreactor. The residence time, which dictates the reaction time, can be precisely controlled by adjusting the flow rate and reactor volume. encyclopedia.pub

This methodology is not only advantageous for synthesis but also for real-time reaction monitoring. mdpi.com By integrating in-line analytical tools, such as HPLC or spectroscopic probes (e.g., UV-Vis, IR), the progress of the reaction can be monitored continuously. This integration allows for rapid optimization of reaction conditions (temperature, pressure, stoichiometry) and ensures consistent product quality, representing a significant advancement in process analytical technology (PAT) for the synthesis of this compound. researchgate.net The adoption of flow chemistry can lead to more efficient, safer, and scalable production processes. acs.org

Future Directions and Emerging Research Avenues in Methyl Attac Cephem Chemistry

Integration of Artificial Intelligence and Machine Learning in Cephem Derivative Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are becoming powerful tools in accelerating the discovery and design of new antibiotic agents, including novel cephem derivatives. mdpi.com These computational approaches can analyze vast libraries of chemical compounds to predict their potential antibacterial activity and guide the rational design of new antibiotics with improved potency and specificity. mdpi.comnews-medical.net By modeling the interactions between potential antibacterial agents and their target bacterial proteins, AI can help identify modifications to the cephem structure that could overcome bacterial resistance mechanisms. mdpi.comwikipedia.org This can significantly reduce the time and cost associated with traditional drug discovery and development. mdpi.com

Table 1: Applications of AI/ML in Antibiotic Discovery

| Application Area | Description | Potential Impact on Cephem Research |

| Predictive Modeling | Using algorithms to predict the antibacterial activity and properties of virtual compounds. mdpi.com | Rapidly screen vast virtual libraries of cephem derivatives to identify promising candidates for synthesis and testing. |

| Rational Drug Design | Analyzing molecular structures to identify modifications that can enhance efficacy and overcome resistance. mdpi.comwikipedia.org | Design novel C-3 and C-7 side chains for the cephem core to target specific resistant bacteria. |

| De Novo Drug Design | Generating entirely new molecular structures with desired antibiotic properties. | Create novel cephem-like scaffolds with potentially new mechanisms of action. |

| Synergy Prediction | Identifying combinations of drugs that work more effectively together. | Predict effective combinations of new cephem derivatives with existing antibiotics or β-lactamase inhibitors. |

Development of Novel Catalytic Systems for Cephem Transformations

The chemical modification of the cephem core is crucial for creating new cephalosporin (B10832234) antibiotics with improved properties. Research is ongoing to develop novel catalytic systems that allow for more efficient and selective chemical transformations of the cephem structure. This includes the use of palladium catalysis for cross-coupling reactions to functionalize the C-3 position of cephalosporins, enabling the synthesis of a wider range of derivatives. acs.orgnih.gov Furthermore, enzymatic catalysis is being explored for specific transformations, such as the deacetylation of cephalosporin C, which is a key step in the synthesis of many semisynthetic cephalosporins. asm.orgebi.ac.uk Computational design methods are also being used to engineer enzymes with improved catalytic activity for these transformations. rsc.org

Table 2: Examples of Catalytic Systems in Cephem Chemistry

| Catalytic System | Transformation | Significance |

| Palladium Catalysis | Stille and Suzuki cross-coupling reactions at the C-3 position. acs.orgnih.gov | Enables the introduction of a wide variety of substituents to modify the properties of the cephalosporin. |

| Immobilized Enzymes | Acylation of the 7-amino group to introduce different side chains. researchgate.net | Provides a greener and more specific alternative to chemical synthesis methods. |

| Engineered Acylases | Hydrolysis of cephalosporin C to 7-aminocephalosporanic acid (7-ACA). rsc.org | Improves the efficiency of producing a key intermediate for many cephalosporin antibiotics. |

| Cephalosporin-C Deacetylase | Removal of the acetyl group from cephalosporin C. ebi.ac.uk | A critical step in the chemoenzymatic synthesis of novel antibiotics. |

Exploration of Cephem Derivatives in Materials Science for Chemical Applications

The unique chemical properties of the cephem nucleus are also being explored for applications in materials science. Cephalosporin derivatives have been tethered to surfaces to create materials with specific biological recognition capabilities. rsc.org These functionalized surfaces can be used to study the interactions between antibiotics and their target proteins, which could aid in the development of new diagnostic tools and biosensors. rsc.org The ability to attach cephalosporins to various materials opens up possibilities for creating antimicrobial surfaces and coatings.

Advanced Spectroscopic Probes and Imaging Techniques for Cephem Derivatives in Complex Chemical Systems

Advanced spectroscopic and imaging techniques are essential for understanding the behavior of cephem derivatives in complex biological environments. Spectrophotometric and spectrofluorimetric methods are widely used for the quantitative analysis of cephalosporins in various formulations. sciepub.comresearchgate.netroyalsocietypublishing.org Novel fluorogenic probes based on the cephalosporin scaffold have been developed to visualize and track bacteria. nih.gov These probes are designed to fluoresce upon cleavage of the β-lactam ring by bacterial β-lactamase enzymes, allowing for the specific detection of bacteria. nih.gov Such tools are invaluable for studying bacterial resistance mechanisms and for the development of new diagnostic assays.

Table 3: Spectroscopic and Imaging Techniques for Cephem Analysis

| Technique | Application | Information Gained |

| UV-Vis Spectrophotometry | Quantitative analysis of cephalosporins. sciepub.comresearchgate.netscirp.org | Concentration of the drug in a sample. |

| Spectrofluorimetry | Highly sensitive quantification after derivatization. royalsocietypublishing.org | Detection of trace amounts of cephalosporins. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of new derivatives. mdpi.comresearchgate.net | Detailed information about the molecular structure. |

| Fluorogenic Probes | Imaging and detection of bacteria. nih.gov | Visualization of bacterial location and β-lactamase activity. |

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Methyl-attac-cephem in laboratory settings?

- Answer : Synthesis protocols should prioritize solvent polarity (e.g., DMF or THF), reaction temperature (optimized between 25–60°C), and catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions). Ensure purity via recrystallization or column chromatography, and validate outcomes using HPLC with UV detection (λ = 254 nm) .

- Table 1 : Common Synthesis Parameters

| Parameter | Optimal Range | Analytical Validation Method |

|---|---|---|

| Solvent | DMF, THF | NMR (¹H/¹³C) |

| Temperature | 25–60°C | HPLC-UV |

| Catalyst | Pd(OAc)₂ | Mass Spectrometry |

Q. How should researchers characterize the structural integrity of this compound derivatives?

- Answer : Use a combination of ¹H/¹³C NMR for functional group analysis, FT-IR for bond vibration profiling (e.g., β-lactam ring confirmation at ~1750 cm⁻¹), and X-ray crystallography for stereochemical resolution. Cross-reference spectral data with established databases (e.g., Cambridge Structural Database) .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

- Answer : Employ broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/-negative pathogens. Include positive controls (e.g., cefotaxime) and validate results via triplicate trials with statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can conflicting data between in vitro potency and in vivo pharmacokinetics of this compound analogs be systematically addressed?

- Answer : Conduct interspecies comparative studies (rodent vs. primate models) to assess metabolic stability (e.g., CYP450 enzyme interactions). Use physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability and adjust dosing regimens. Meta-analyses of existing datasets can identify confounding variables (e.g., protein binding efficiency) .

Q. What strategies optimize the structure-activity relationship (SAR) analysis for β-lactamase-resistant this compound derivatives?

- Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities to penicillin-binding proteins (PBPs) with mutagenesis studies targeting active-site residues (e.g., SXXK motif). Validate resistance profiles using nitrocefin hydrolysis assays .

- Table 2 : Key SAR Parameters

| Modification Site | Impact on β-Lactamase Stability | Bioactivity (MIC Range, μg/mL) |

|---|---|---|

| C3 Side Chain | Increased steric hindrance | 0.5–2.0 (Gram-positive) |

| C7 Substituent | Enhanced hydrophilicity | 1.0–4.0 (Gram-negative) |

Q. What statistical approaches resolve variability in enzymatic degradation studies of this compound?

- Answer : Apply multivariate analysis (e.g., PCA) to isolate variables such as pH, temperature, and enzyme concentration. Use Bland-Altman plots to assess inter-laboratory reproducibility and Cochran’s Q test for heterogeneity in multi-center studies .

Methodological Best Practices

- Data Contradiction Analysis : For inconsistent MIC values, perform receiver operating characteristic (ROC) curve analysis to differentiate assay sensitivity vs. specificity. Replicate experiments under standardized conditions (e.g., ISO 20776-1) .

- Ethical Reporting : Disclose all synthetic yields (including failed attempts) and negative bioactivity data to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.